molecular formula C12H14N2O2 B14911448 3-(Cyclopropanecarboxamidomethyl)benzamide

3-(Cyclopropanecarboxamidomethyl)benzamide

Cat. No.: B14911448
M. Wt: 218.25 g/mol
InChI Key: CKGQYKRHUKVTJX-UHFFFAOYSA-N
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Description

3-(Cyclopropanecarboxamidomethyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropanecarboxamidomethyl)benzamide typically involves the reaction of benzoyl chloride with cyclopropanecarboxamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane. The general procedure involves dissolving cyclopropanecarboxamide in dichloromethane, adding an aqueous solution of sodium hydroxide, and then slowly adding benzoyl chloride dropwise while stirring .

Industrial Production Methods

Industrial production of benzamides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Electrosynthesis is also being explored as a greener and more sustainable method for the preparation of amides .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropanecarboxamidomethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various substituents on the benzene ring.

Scientific Research Applications

3-(Cyclopropanecarboxamidomethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropanecarboxamidomethyl)benzamide involves its interaction with specific molecular targets. For instance, benzamides are known to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropanecarboxamidomethyl)benzamide is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-[(cyclopropanecarbonylamino)methyl]benzamide

InChI

InChI=1S/C12H14N2O2/c13-11(15)10-3-1-2-8(6-10)7-14-12(16)9-4-5-9/h1-3,6,9H,4-5,7H2,(H2,13,15)(H,14,16)

InChI Key

CKGQYKRHUKVTJX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2=CC(=CC=C2)C(=O)N

Origin of Product

United States

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